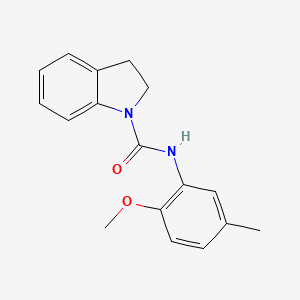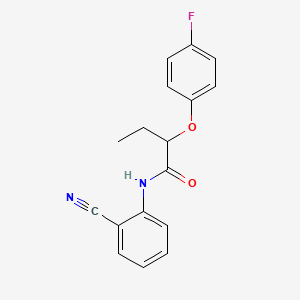
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrolidine ring The compound also features a methoxy group and a methyl group attached to the phenyl ring, as well as a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions. This step often employs reagents like palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction and cyclization process.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be added using methanol and a strong acid catalyst, while the methyl group can be introduced using methyl iodide and a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted indoline derivatives
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound in drug discovery and development for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-indolinecarboxamide
- N-(2-methylphenyl)-1-indolinecarboxamide
- N-(2-methoxy-5-chlorophenyl)-1-indolinecarboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the indoline core structure provides distinct properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-8-16(21-2)14(11-12)18-17(20)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDVYKILMAYDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)
![N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B5497776.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![(5E)-3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[(2Z)-5-[4-(Dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5497804.png)

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)
